4-(2-Chlorophenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids, which are derivatives of pyridine-3-carboxylic acid. The compound features a chlorophenyl group at the 4-position of the nicotinic acid structure, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and agricultural science.
The compound can be synthesized from readily available starting materials, including nicotinic acid and 2-chlorobenzaldehyde. Its synthesis has been explored in various studies, highlighting its relevance in drug design and development.
4-(2-Chlorophenyl)nicotinic acid is classified as an aromatic carboxylic acid due to the presence of both a carboxylic acid group (-COOH) and an aromatic chlorophenyl substituent. It is also categorized under heterocyclic compounds due to its pyridine ring structure.
The synthesis of 4-(2-Chlorophenyl)nicotinic acid can be achieved through several methods, primarily involving condensation reactions. One common approach involves the reaction of 2-chlorobenzaldehyde with nicotinic acid in the presence of a suitable catalyst.
The molecular structure of 4-(2-Chlorophenyl)nicotinic acid consists of a pyridine ring with a carboxylic acid group at the 3-position and a chlorophenyl group at the 4-position.
4-(2-Chlorophenyl)nicotinic acid can undergo various chemical reactions typical for carboxylic acids and aromatic compounds:
These reactions are often carried out under controlled conditions to avoid side reactions and ensure high selectivity towards the desired products.
The mechanism of action for 4-(2-Chlorophenyl)nicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs).
4-(2-Chlorophenyl)nicotinic acid has potential applications in:
4-(2-Chlorophenyl)nicotinic acid (IUPAC: 4-(2-chlorophenyl)pyridine-3-carboxylic acid) is a halogenated nicotinic acid derivative with the molecular formula C₁₂H₈ClNO₂ and a molecular weight of 233.65 g/mol. Its structure features a pyridine ring (nicotinic acid core) substituted at the 4-position with an ortho-chlorinated phenyl group, creating a distinct biaryl architecture. This configuration introduces significant steric and electronic effects:
Table 1: Key Structural and Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₂H₈ClNO₂ | PubChem CID 53229259 |
Molecular Weight | 233.65 g/mol | Calculated |
Hydrogen Bond Donors | 1 (COOH) | DrugBank Prediction |
Hydrogen Bond Acceptors | 3 (N1, O=C-OH) | DrugBank Prediction |
LogP (Lipophilicity) | ~3.1 | Predicted ADMET [3] |
TPSA (Topological Polar Surface Area) | 50.19 Ų | PubChem Data [4] |
Structurally, it belongs to the pyridinecarboxylic acid class, where the chlorophenyl moiety enhances lipid solubility and membrane permeability compared to unsubstituted nicotinic acid. This modification is frequently exploited in medicinal chemistry to optimize pharmacokinetic properties or target engagement [1] [4].
Nicotinic acid (niacin, Vitamin B3) was first isolated from tobacco in the 1930s, with its lipid-modifying effects discovered by Altschul in 1955 [5]. The synthesis of halogenated derivatives like 4-(2-chlorophenyl)nicotinic acid emerged in the late 20th century as researchers explored structure-activity relationships (SAR) to enhance potency or reduce side effects. Key developments include:
This compound exemplifies "privileged structures" in drug design, where its core scaffold interacts with diverse biological targets:
Enzyme Modulation
Receptor Interactions
Agricultural Applications
Derivatives like N-(arylmethoxy)-2-chloronicotinamides exhibit herbicidal activity against monocot weeds (e.g., bentgrass, duckweed), with IC₅₀ values as low as 7.8 μM. The chlorophenyl group enhances uptake or target inhibition in plants [9].
Table 2: Biological Targets and Potential Applications of 4-(2-Chlorophenyl)nicotinic Acid Scaffolds
Target Class | Specific Target/Pathway | Potential Therapeutic Area | Key Reference |
---|---|---|---|
Metabolic Receptors | GPR109A receptor | Dyslipidemia, Atherosclerosis | [5] |
Neuronal Receptors | α4β2 nAChR PAM | Nicotine dependence, Cognitive disorders | [10] |
Epigenetic Enzymes | HDACs | Oncology, Inflammation | [7] |
Plant Metabolic Enzymes | Acetolactate synthase (ALS) | Herbicide development | [9] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1